An In-Depth Technical Guide to 4-(4-Chlorophenyl)oxazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(4-Chlorophenyl)oxazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)oxazole (CAS No. 832099-59-9), a heterocyclic compound of significant interest to the chemical, pharmaceutical, and material science communities. The oxazole core is a privileged scaffold in medicinal chemistry, and substitution with a chlorophenyl group at the 4-position imparts specific physicochemical characteristics that influence its synthetic utility and biological potential. This document details the compound's known properties, outlines established and theoretical synthetic routes with detailed protocols, discusses its potential applications in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.
Introduction and Molecular Overview
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is present in numerous natural products and synthetic molecules, bestowing a range of biological activities including antibacterial, antiviral, anti-inflammatory, and cytotoxic properties.[1] The stability and electronic properties of the oxazole ring make it an excellent scaffold for developing therapeutic agents, as it can engage in various non-covalent interactions with biological targets like enzymes and receptors.[2]
4-(4-Chlorophenyl)oxazole incorporates two key structural features: the oxazole core and a para-substituted chlorophenyl moiety. The chlorine atom, a halogen, acts as a weak deactivating group via induction but also as a weak ortho-para director through resonance. Its presence can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. This specific substitution pattern makes 4-(4-Chlorophenyl)oxazole a valuable building block for creating libraries of more complex molecules for screening in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
Precise experimental data for 4-(4-Chlorophenyl)oxazole is not widely published in publicly accessible literature. The information below is compiled from commercial supplier data and computational predictions, providing a foundational understanding of its characteristics.
General Properties
Quantitative data for key physical properties are summarized in the table below. The lack of experimentally determined melting and boiling points in readily available literature suggests that the compound may be primarily synthesized as an intermediate for further reactions rather than isolated as a final product in many academic studies.
| Property | Value | Source |
| CAS Number | 832099-59-9 | Sigma-Aldrich[3] |
| Molecular Formula | C₉H₆ClNO | Sigma-Aldrich[3] |
| Molecular Weight | 179.60 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | ≥95% (Typical Commercial Grade) | Sigma-Aldrich[3] |
| XLogP3-AA (Predicted) | 2.6 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not available, characteristic spectral data can be predicted based on the analysis of its constituent functional groups and related structures.[4] Researchers synthesizing this compound should expect to see the following features:
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¹H NMR: Signals would be expected in the aromatic region (approx. δ 7.0-8.5 ppm). The protons on the oxazole ring (at C2 and C5) would appear as distinct singlets. The four protons on the chlorophenyl ring would likely appear as a pair of doublets (an AA'BB' system) characteristic of para-substitution.
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¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. Key signals would include the C=N carbon (C2) of the oxazole ring (highly deshielded), and the other oxazole carbons (C4 and C5). The chlorophenyl ring would show four distinct signals due to symmetry.
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Infrared (IR) Spectroscopy: Characteristic peaks would include C=N stretching of the oxazole ring (approx. 1650 cm⁻¹), C-O-C stretching (approx. 1040-1100 cm⁻¹), aromatic C=C stretching (approx. 1500-1600 cm⁻¹), and a strong C-Cl stretching band (approx. 700-800 cm⁻¹).[4]
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 179. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) would be a definitive feature. Fragmentation would likely involve cleavage of the oxazole ring.
Synthesis Methodologies
The synthesis of 4-aryloxazoles can be achieved through several established synthetic strategies. The most direct and logical approach for 4-(4-Chlorophenyl)oxazole involves the cyclization of a key precursor, 2-amino-1-(4-chlorophenyl)ethanone.
Primary Synthetic Route: From α-Aminoketone
This is a variation of classical oxazole syntheses where an α-aminoketone is cyclized with a one-carbon component, which provides the C2 atom of the oxazole ring. The most common and accessible C1 source for this transformation is formamide.
Figure 1: Primary synthesis pathway for 4-(4-Chlorophenyl)oxazole.
Causality and Experimental Rationale: The reaction proceeds via nucleophilic attack of the amino group of the α-aminoketone onto the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the ketone's carbonyl oxygen attacks the newly formed imine carbon. The final step is a dehydration event, driven by high temperature, which results in the formation of the stable aromatic oxazole ring. Formamide serves as both the reactant and often as the solvent in this high-temperature condensation.
Step-by-Step Experimental Protocol:
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Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq).
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Reaction Setup: Add an excess of formamide (10-20 eq), which will act as both a reactant and the solvent.
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Thermal Cyclization: Heat the reaction mixture to 160-180 °C using an oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(4-Chlorophenyl)oxazole.
Alternative Synthetic Routes
While the formamide route is direct, other classical methods can be adapted for this synthesis, providing alternative pathways depending on starting material availability.
Figure 2: Conceptual overview of alternative oxazole synthesis routes.
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Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone.[4] For the target molecule, this would require the synthesis of N-(2-(4-chlorophenyl)-2-oxoethyl)formamide as the starting material, which is then treated with a strong dehydrating agent like sulfuric acid or phosphorus oxychloride.
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Van Leusen Oxazole Synthesis: This powerful reaction constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). To synthesize a 4-substituted oxazole like the target compound, a modified Van Leusen approach would be necessary, as the classical method typically yields 5-substituted oxazoles from aldehydes.
Applications in Research and Drug Development
While specific biological activity data for 4-(4-Chlorophenyl)oxazole is sparse, its structural motifs are prevalent in compounds with demonstrated pharmacological relevance. Therefore, its primary application is as a key intermediate and building block for the synthesis of more complex molecules for screening and lead optimization.
Scaffold for Medicinal Chemistry
The 4-(4-chlorophenyl)oxazole core can be elaborated at the C2 and C5 positions to generate diverse libraries of compounds.
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Potential as an Anti-inflammatory Agent: The chlorophenyl moiety is found in several nonsteroidal anti-inflammatory drugs (NSAIDs). The oxazole core itself is present in molecules with anti-inflammatory properties.[4] Combining these features makes derivatives of 4-(4-chlorophenyl)oxazole attractive targets for screening in inflammation assays.
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Antimicrobial Drug Discovery: Numerous oxazole-containing natural products and synthetic compounds exhibit potent antibacterial and antifungal activity.[1][4] The lipophilic nature of the chlorophenyl group can enhance cell membrane permeability, a desirable trait for antimicrobial agents. Derivatives of 4-(4-chlorophenyl)oxazole are logical candidates for evaluation against various microbial strains.
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Kinase Inhibitors: The planar, aromatic structure of the oxazole ring system is well-suited to fit into the ATP-binding pockets of protein kinases, a major class of drug targets, particularly in oncology. The chlorophenyl group can form key interactions within these pockets.
Building Block in Materials Science
2,5-Diaryloxazoles are known for their fluorescent properties and have been investigated as scintillators and laser dyes.[2] While 4-(4-Chlorophenyl)oxazole is a mono-aryl oxazole, it can serve as a precursor for synthesizing 2,4-disubstituted or 2,4,5-trisubstituted oxazoles with potential applications as fluorescent probes or components in organic light-emitting diodes (OLEDs).
Safety and Handling
As a laboratory chemical, 4-(4-Chlorophenyl)oxazole should be handled with appropriate care, following standard laboratory safety procedures.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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GHS Pictogram: GHS07 (Exclamation Mark).
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Signal Word: Warning.[3]
Handling Recommendations:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
4-(4-Chlorophenyl)oxazole is a valuable heterocyclic building block whose full potential is still being explored. Its synthesis is accessible through well-established chemical transformations, primarily the cyclocondensation of 2-amino-1-(4-chlorophenyl)ethanone. While direct biological data on this specific compound is limited, its structural similarity to a wide range of bioactive molecules makes it a compound of high interest for generating novel candidates in drug discovery programs targeting infectious diseases, inflammation, and cancer. Further research into the direct biological profiling of this compound and the exploration of its derivatization will continue to define its role in medicinal and materials chemistry.
References
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Barbuceanu, S.-F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]
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Zhang, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
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Angene Chemical. 2-Amino-1-(4-chlorophenyl)ethanone, HCl Product Page. [Link]
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PubChem. 4-(2-Chlorophenyl)oxazole Entry. [Link]
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de Souza, M. C. B. V., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]
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